Atosiban: A Competitive Vasopressin/Oxytocin Receptor Antagonist - A Technical Guide
Atosiban: A Competitive Vasopressin/Oxytocin Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atosiban is a synthetic nonapeptide analogue of oxytocin, functioning as a competitive antagonist at both oxytocin (OT) and vasopressin V1a (V1a) receptors.[1][2][3] It is clinically utilized as a tocolytic agent to delay imminent preterm labor by inhibiting uterine contractions.[1][4][5] This technical guide provides an in-depth analysis of Atosiban's mechanism of action, receptor binding kinetics, and associated signaling pathways. Detailed experimental protocols for key assays are provided, alongside a comprehensive summary of its pharmacological data.
Introduction
Oxytocin and vasopressin are structurally similar neuropeptides that mediate a wide range of physiological processes through their respective G-protein coupled receptors (GPCRs).[3][6] The oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR) are predominantly coupled to the Gq/11 protein, which upon activation, stimulates the phospholipase C (PLC) pathway.[3][7] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and subsequent smooth muscle contraction.[1][8][9] In the myometrium, activation of OTR by oxytocin is a key event in the initiation and progression of labor.[3]
Atosiban, a modified oxytocin analogue, was developed to competitively block these receptors, thereby reducing uterine contractility.[3][9] Its modifications, including deamination at position 1 and substitutions at positions 2, 4, and 8, confer its antagonistic properties.[2][3]
Mechanism of Action
Atosiban exerts its primary effect by competitively inhibiting the binding of oxytocin and vasopressin to their receptors on the myometrial cell membrane.[1][8][9] This antagonism blocks the Gq-mediated signaling cascade, preventing the oxytocin-induced release of IP3.[1][2] The subsequent reduction in intracellular calcium, due to decreased release from the sarcoplasmic reticulum and reduced influx from the extracellular space, leads to uterine quiescence.[1][8] The onset of this uterine relaxation is rapid, with a significant reduction in contractions observed within 10 minutes of administration.[1]
Interestingly, Atosiban also exhibits "biased agonism" at the oxytocin receptor.[2][7][10] While it antagonizes the Gq pathway, it has been shown to act as an agonist for the Gi-coupled pathway.[7][10][11] This activation of Gi signaling can lead to different cellular responses, such as the activation of NF-κB and MAPK pathways, which may have pro-inflammatory effects in certain tissues like the human amnion.[2]
Signaling Pathway of Oxytocin/Vasopressin and Inhibition by Atosiban
Caption: Atosiban competitively antagonizes the OTR/V1aR Gq-coupled signaling pathway.
Biased Agonism Signaling Pathway of Atosiban
Caption: Atosiban acts as a biased agonist, selectively activating the Gi pathway via the OTR.
Quantitative Pharmacological Data
The binding affinity and functional potency of Atosiban at oxytocin and vasopressin receptors have been characterized in various studies. The following tables summarize key quantitative data.
Table 1: Atosiban Receptor Binding Affinities (Ki)
| Receptor | Species | Radioligand | Ki (nM) | Reference(s) |
| Oxytocin (OTR) | Human | [¹²⁵I]OVTA | 7.3 | [12] |
| Oxytocin (OTR) | Rat | [¹²⁵I]OVTA | 1.1 | [12] |
| Vasopressin V1a | Human | [³H]AVP | 6.8 | [12] |
| Vasopressin V1a | Rat | [³H]AVP | 11.0 | [12] |
| Vasopressin V1b | Human | [³H]AVP | >1000 | [12] |
| Vasopressin V2 | Human | [³H]AVP | >1000 | [12] |
Table 2: Atosiban Functional Antagonist Potency (pA2 / IC50)
| Assay Type | Receptor Target | Species/Tissue | Parameter | Value | Reference(s) |
| In vitro uterine contraction | Oxytocin | Human myometrium | pA₂ | 7.71 (no Mg²⁺) | [13] |
| In vivo uterine contraction | Oxytocin | Rat | pA₂ | 7.05 | [13] |
| In vitro vasopressor response | Vasopressin V1a | Rat | pA₂ | 6.14 | [13] |
| In vitro antidiuretic response | Vasopressin V2 | Rat | pA₂ | ~5.9 | [13] |
| Ca²⁺ mobilization | Oxytocin | Human myometrial cells | IC₅₀ | 5 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of competitive antagonists like Atosiban. Below are representative protocols for key in vitro assays.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., Atosiban) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of Atosiban for the oxytocin receptor.
Materials:
-
Membrane preparations from cells expressing the human oxytocin receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]OVTA) or [³H]Oxytocin.
-
Unlabeled Atosiban.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates and glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to wells for total binding, non-specific binding (NSB), and competitor concentrations.
-
Competitor Addition: Add increasing concentrations of unlabeled Atosiban to the designated competitor wells.
-
Radioligand Addition: Add a fixed concentration of the radioligand (typically at its Kd value) to all wells. For NSB wells, add a high concentration of unlabeled oxytocin.
-
Membrane Addition: Add the receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I).
-
Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the Atosiban concentration. Determine the IC₅₀ value (the concentration of Atosiban that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Workflow for Competitive Radioligand Binding Assay
Caption: A typical workflow for determining the binding affinity of a competitive antagonist.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the production of inositol phosphates, a downstream second messenger of Gq-coupled receptor activation.
Objective: To quantify the antagonistic effect of Atosiban on oxytocin-induced IP production.
Materials:
-
Whole cells expressing the receptor of interest (e.g., HEK293-OTR).
-
[³H]-myo-inositol.
-
Stimulation Buffer (e.g., HBSS) containing LiCl (to inhibit IP degradation).
-
Oxytocin.
-
Atosiban.
-
Lysis Buffer (e.g., ice-cold methanol-HCl).
-
Anion exchange chromatography columns.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Plate cells and incubate them overnight with medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing LiCl and the desired concentrations of Atosiban.
-
Stimulation: Add oxytocin to stimulate the cells for a defined period (e.g., 30 minutes at 37°C).
-
Lysis: Stop the reaction by adding lysis buffer.
-
IP Extraction: Extract the inositol phosphates from the cell lysate.
-
Purification: Separate the [³H]-IPs from other labeled components using anion exchange chromatography.
-
Quantification: Quantify the amount of [³H]-IPs by liquid scintillation counting.
-
Data Analysis: Plot the amount of IP produced against the oxytocin concentration in the presence and absence of Atosiban. Determine the shift in the oxytocin dose-response curve caused by Atosiban to calculate its antagonist potency (pA₂ or Kb).
Intracellular Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following receptor activation, typically using a fluorescent calcium indicator.
Objective: To measure the inhibitory effect (IC₅₀) of Atosiban on oxytocin-induced calcium release.
Materials:
-
Whole cells expressing the receptor of interest.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., HBSS with calcium and magnesium).
-
Oxytocin.
-
Atosiban.
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Incubate cells with the calcium indicator dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorometric reader. Add varying concentrations of Atosiban to the wells and incubate for a short period.
-
Stimulation and Reading: Inject oxytocin into the wells while simultaneously measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the agonist concentration to generate dose-response curves in the presence of different Atosiban concentrations. Calculate the IC₅₀ of Atosiban for the inhibition of the oxytocin-induced calcium signal.
Pharmacokinetics and Clinical Application
Atosiban is administered intravenously for the treatment of preterm labor.[1][14] It has a rapid onset of action and a relatively short half-life.[14][15] Steady-state plasma concentrations are achieved within one hour of infusion.[14] The volume of distribution is approximately 18-42 liters, and it is 46-48% bound to plasma proteins.[2][8][14] Atosiban is partially metabolized, and a small amount is excreted unchanged in the urine.[8][16]
Its primary clinical use is to delay imminent preterm birth in pregnant women between 24 and 33 weeks of gestation who show signs of premature labor.[1][17] Clinical trials have demonstrated its efficacy in prolonging pregnancy, which allows for the administration of corticosteroids to improve fetal lung maturity.[4][5][18]
Conclusion
Atosiban is a well-characterized competitive antagonist of oxytocin and vasopressin V1a receptors. Its mechanism of action, centered on the inhibition of the Gq/PLC/IP3 signaling pathway, is well-established. The quantitative data from binding and functional assays consistently demonstrate its high affinity and potency. Furthermore, the discovery of its biased agonism at the Gi pathway opens new avenues for research into its complete pharmacological profile. The detailed experimental protocols provided in this guide serve as a resource for researchers investigating Atosiban or developing novel receptor modulators in this class.
References
- 1. Atosiban - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zuventus.com [zuventus.com]
- 5. droracle.ai [droracle.ai]
- 6. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin and vasopressin: Signalling, behavioural modulation and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 10. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of highly selective in vitro and in vivo uterine receptor antagonists of oxytocin: comparisons with Atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atosiban, an oxytocin receptor blocking agent: pharmacokinetics and inhibition of milk ejection in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. journalspress.com [journalspress.com]
